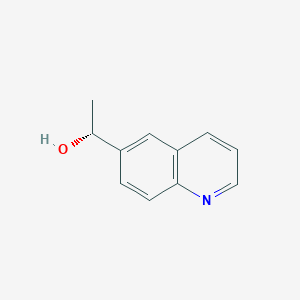
(R)-1-(Quinolin-6-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(Quinolin-6-yl)ethan-1-ol is a chiral alcohol with a quinoline ring attached to an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Quinolin-6-yl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(Quinolin-6-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Quinolin-6-yl)ethan-1-ol may involve catalytic hydrogenation of the ketone precursor using a chiral catalyst to ensure the desired enantiomeric purity. The process is optimized for large-scale production, focusing on cost-effectiveness, efficiency, and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(Quinolin-6-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinolin-6-yl ethanone or quinolin-6-yl acetic acid.
Reduction: Quinolin-6-yl ethane.
Substitution: Various substituted quinolin-6-yl ethan-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(Quinolin-6-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-1-(Quinolin-6-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with protein active sites, while the ethan-1-ol moiety can form hydrogen bonds, enhancing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(Quinolin-6-yl)ethan-1-ol
- 1-(Quinolin-6-yl)ethanone
- Quinolin-6-yl acetic acid
Uniqueness
®-1-(Quinolin-6-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer (S)-1-(Quinolin-6-yl)ethan-1-ol
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(1R)-1-quinolin-6-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-8,13H,1H3/t8-/m1/s1 |
InChI-Schlüssel |
UMURLTMHEJCHCA-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC2=C(C=C1)N=CC=C2)O |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


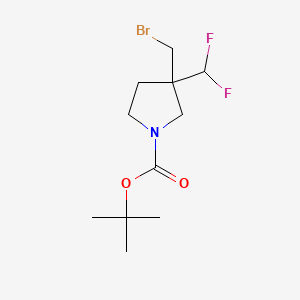
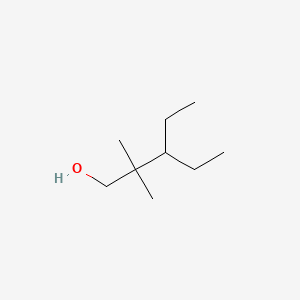

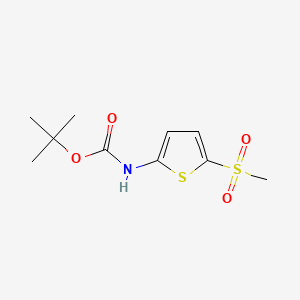
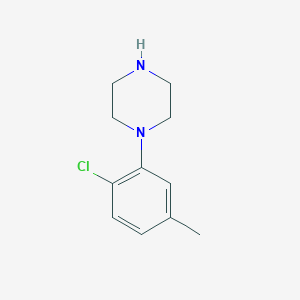
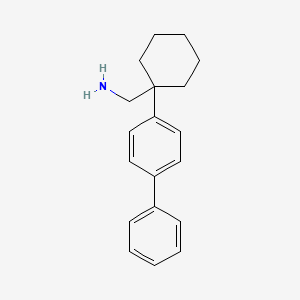


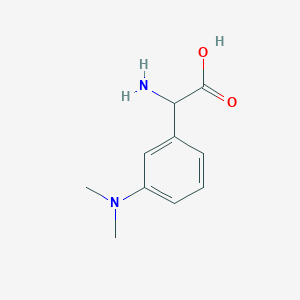
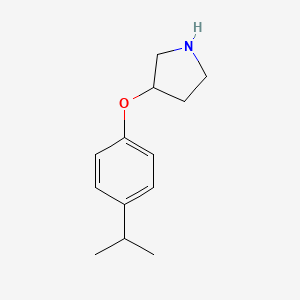

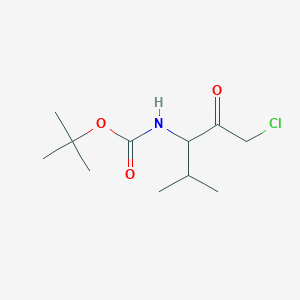
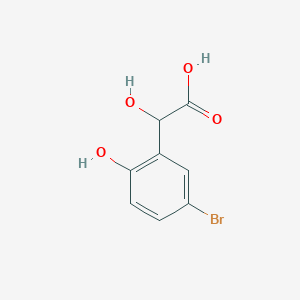
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
